![molecular formula C49H27NO B12080483 9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one: is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its intricate structure, which includes multiple fused aromatic rings. PAHs are known for their stability and unique electronic properties, making them of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under high-temperature conditions, often using catalysts to facilitate the formation of the spiro structure. The reaction conditions may include:
Temperature: Typically between 150-250°C.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).
Solvents: Non-polar solvents like toluene or xylene to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of reduced aromatic systems.
Substitution: Electrophilic substitution reactions are common, where substituents like nitro groups or halogens can be introduced using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether.
Substitution: HNO₃ in sulfuric acid for nitration; Cl₂ in the presence of a catalyst for halogenation.
Major Products
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Reduced aromatic hydrocarbons.
Substitution: Nitro-PAHs, halogenated PAHs.
科学研究应用
Chemistry
In chemistry, 9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one is used as a model compound to study the electronic properties of PAHs. Its unique structure allows researchers to investigate the effects of spiro-conjugation on electronic transitions and stability.
Biology
In biological research, this compound is studied for its potential interactions with DNA and proteins. PAHs are known to intercalate with DNA, and this specific compound’s structure may offer insights into the mechanisms of mutagenicity and carcinogenicity.
Medicine
While not directly used as a therapeutic agent, this compound’s interactions with biological molecules make it a valuable tool in drug discovery and toxicology studies. Understanding its behavior can help in designing safer drugs and assessing environmental risks.
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism by which 9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one exerts its effects involves its ability to interact with aromatic systems in biological molecules. It can intercalate between DNA bases, disrupting normal cellular processes and potentially leading to mutations. The compound’s large, planar structure allows it to fit snugly between DNA strands, interfering with replication and transcription.
相似化合物的比较
Similar Compounds
- Dibenzo[a,h]pyrene
- Dibenzo[a,i]pyrene
- Dibenzo[a,l]pyrene
- Dibenzo[e,l]pyrene
Uniqueness
Compared to these similar compounds, 9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9’-fluoren]-5-one stands out due to its spiro structure, which introduces additional steric and electronic effects. This unique configuration can influence its reactivity and interactions with other molecules, making it a distinct subject of study in the field of PAHs.
属性
分子式 |
C49H27NO |
|---|---|
分子量 |
645.7 g/mol |
IUPAC 名称 |
16-pyren-1-ylspiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,11,15,17,19,21-decaene-13,9'-fluorene]-10-one |
InChI |
InChI=1S/C49H27NO/c51-44-27-43-48(38-17-4-2-15-35(38)44)50-47-37-16-3-1-12-31(37)39(26-42(47)49(43)40-18-7-5-13-33(40)34-14-6-8-19-41(34)49)32-24-22-30-21-20-28-10-9-11-29-23-25-36(32)46(30)45(28)29/h1-27H |
InChI 键 |
GYVIZGPXIHVMGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=C4C5=CC=CC=C5C(=O)C=C4C36C7=CC=CC=C7C8=CC=CC=C68)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)
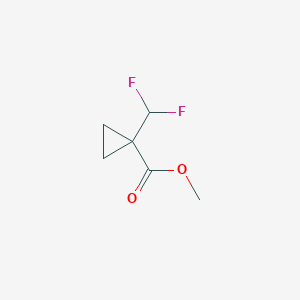
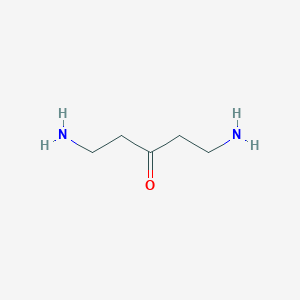

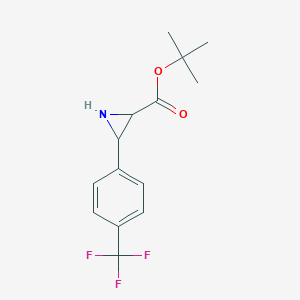
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
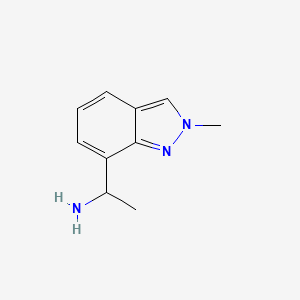
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
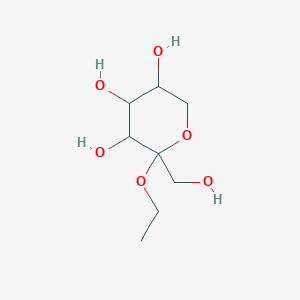


![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)
